

1-Phenylisatin: A Technical Overview of its Properties and Biological Activities

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Compound of Interest

Compound Name: **1-Phenylisatin**

Cat. No.: **B182504**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenylisatin**, a synthetic derivative of isatin, highlighting its physicochemical properties, synthesis, and significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of isatin-based compounds.

Core Molecular Information

1-Phenylisatin, also known as 1-Phenyl-1H-indole-2,3-dione, is a key intermediate in organic synthesis and medicinal chemistry.^[1] Its core structure is amenable to various chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key quantitative data for **1-Phenylisatin** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₉ NO ₂	[2]
Molecular Weight	223.23 g/mol	[2] [3]
CAS Number	723-89-7	[2] [3]
Appearance	Orange powder	[3]
Melting Point	139-142 °C	[3]
Solubility	Insoluble in water	[3]
Molar Refractivity	62.08	[3]
Polarizability	24.61 Å ³	[3]

Synthesis of 1-Phenylisatin

The synthesis of **1-phenylisatin** can be achieved through several methods. A common approach involves the N-phenylation of isatin. While various reagents can be employed, a representative protocol is outlined below.

Experimental Protocol: N-phenylation of Isatin

Materials:

- Isatin
- Triphenyl bismuth diacetate
- Copper catalyst (e.g., Copper(II) acetate)
- An appropriate solvent (e.g., Dichloromethane)
- Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, organic solvents for extraction and chromatography)

Procedure:

- In a round-bottom flask, dissolve isatin in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the copper catalyst to the solution and stir.
- Introduce triphenyl bismuth diacetate to the reaction mixture.
- Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up by washing the organic layer sequentially with dilute hydrochloric acid and sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **1-Phenylisatin**.

Biological Activity and Mechanism of Action

1-Phenylisatin has demonstrated significant potential in preclinical studies, particularly in the context of protecting against chemotherapy-induced nephrotoxicity.

Protection Against Cisplatin-Induced Nephrotoxicity

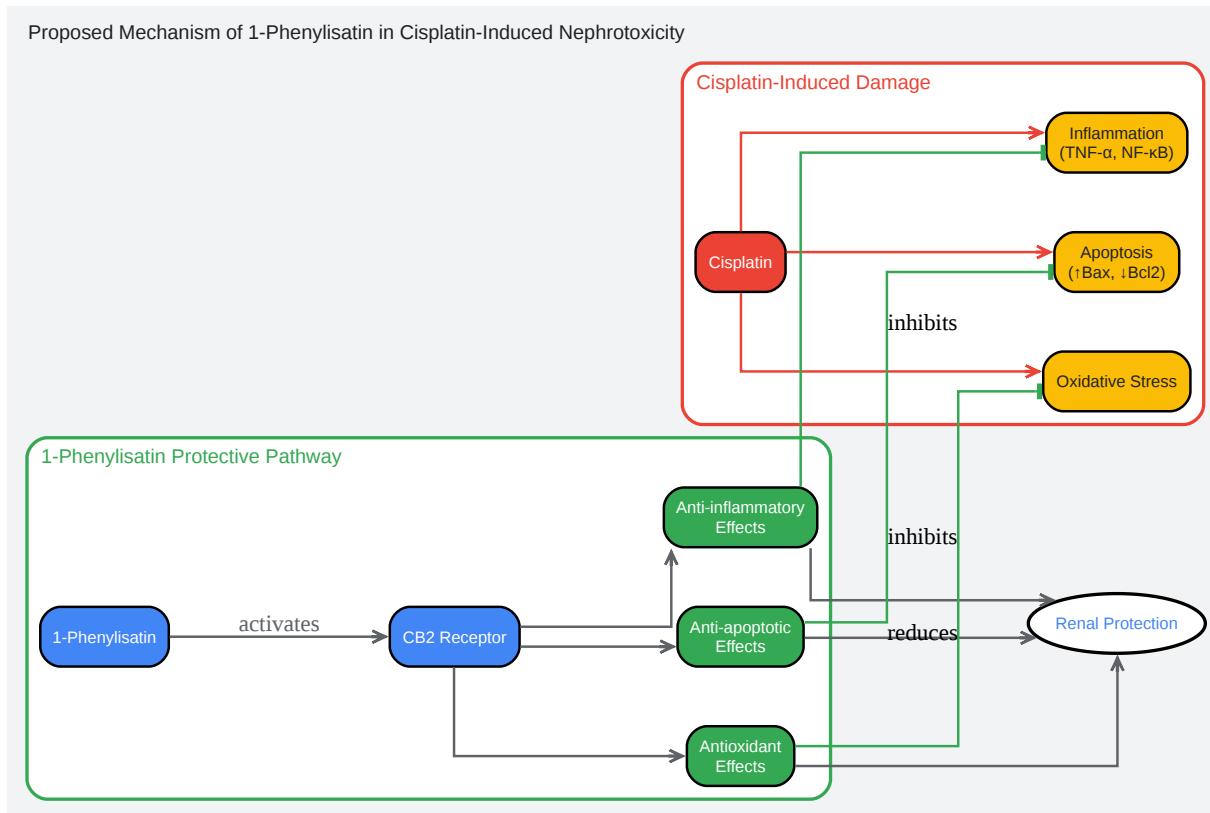
Cisplatin is a potent chemotherapeutic agent whose use is often limited by its severe side effect of nephrotoxicity. Studies have shown that **1-Phenylisatin** can mitigate this damage through its action as a selective agonist of the Cannabinoid-2 (CB2) receptor.^{[4][5]}

The proposed mechanism involves the activation of the CB2 receptor by **1-Phenylisatin**, which in turn triggers a cascade of intracellular events leading to:

- Anti-inflammatory effects: Reduction in the expression of pro-inflammatory markers such as TNF- α and NF- κ B.^[4]
- Anti-apoptotic effects: Modulation of apoptosis-related proteins, leading to a decrease in pro-apoptotic Bax and an increase in anti-apoptotic Bcl2.^[4]

- Antioxidant effects: Attenuation of oxidative stress.[4]

This multi-faceted mechanism ultimately protects renal cells from the damaging effects of cisplatin.



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Caption: Protective mechanism of **1-Phenylisatin** against cisplatin-induced nephrotoxicity.

Experimental Protocol: In Vivo Study of Nephroprotection

The following is a representative experimental protocol based on studies investigating the protective effects of **1-Phenylisatin** against cisplatin-induced nephrotoxicity in a mouse model. [4][5]

Animals:

- Male mice of a suitable strain (e.g., Swiss albino).

Experimental Groups:

- Control Group: Receives normal saline.
- 1-Phenylisatin** Group: Receives only **1-Phenylisatin** to assess its independent effects.
- Cisplatin Group: Receives a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg) to induce nephrotoxicity.
- Treatment Group: Receives **1-Phenylisatin** for a set period (e.g., 7 days) before a single i.p. injection of cisplatin.
- Antagonist Group: Receives a CB2 receptor antagonist (e.g., AM630) prior to **1-Phenylisatin** administration and cisplatin injection to confirm the receptor-mediated mechanism.

Procedure:

- Administer **1-Phenylisatin** (and the antagonist where applicable) orally or via i.p. injection for the specified duration.
- On the designated day (e.g., day 5), induce nephrotoxicity in the relevant groups with a single i.p. injection of cisplatin.
- Continue **1-Phenylisatin** administration for the full course (e.g., 7 days).
- At the end of the experimental period (e.g., 72 hours after cisplatin injection), sacrifice the animals.

- Collect blood samples for biochemical analysis of nephrotoxicity markers (e.g., serum creatinine and urea).
- Isolate the kidneys for histopathological examination and for the analysis of oxidative stress markers (e.g., MDA and GSH), inflammatory markers (e.g., TNF- α , NF- κ B), and apoptotic markers (e.g., Bax, Bcl2, and caspase-3).

Cytotoxicity Evaluation

The cytotoxic potential of isatin derivatives against various cancer cell lines is a significant area of research.^{[6][7]} The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Experimental Protocol: MTT Assay

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well microtiter plates
- **1-Phenylisatin** stock solution (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a specialized detergent)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **1-Phenylisatin** and a vehicle control (e.g., DMSO).

- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for a few hours until a purple formazan precipitate is visible.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

1-Phenylisatin is a promising scaffold in medicinal chemistry with well-documented protective effects against cisplatin-induced nephrotoxicity, mediated primarily through the CB2 receptor. Its versatile structure allows for further derivatization to explore a broader range of biological activities, including potential anticancer and anti-inflammatory applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of **1-Phenylisatin** and its analogues.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Phenylisatin | C14H9NO2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bdmaee.net [bdmaee.net]

- 4. The Cannabinoid-2 receptor agonist, 1-phenylisatin, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation [pubmed.ncbi.nlm.nih.gov]
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